Fggftgarksarkllnq
Description
While its exact biological function remains under investigation, preliminary studies suggest it may interact with cellular signaling pathways, particularly those involving kinase modulation or receptor binding. Structural analysis reveals a 17-amino-acid chain with alternating hydrophobic and hydrophilic residues, a feature common in membrane-penetrating peptides .
Properties
Molecular Formula |
C82H135N27O22 |
|---|---|
Molecular Weight |
1851.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H135N27O22/c1-43(2)34-56(74(124)106-57(35-44(3)4)75(125)107-59(38-62(87)113)76(126)104-55(80(130)131)28-29-61(86)112)105-72(122)51(24-14-16-30-83)102-71(121)54(27-19-33-93-82(90)91)101-68(118)46(6)98-78(128)60(42-110)108-73(123)52(25-15-17-31-84)103-70(120)53(26-18-32-92-81(88)89)100-67(117)45(5)97-64(115)41-96-79(129)66(47(7)111)109-77(127)58(37-49-22-12-9-13-23-49)99-65(116)40-94-63(114)39-95-69(119)50(85)36-48-20-10-8-11-21-48/h8-13,20-23,43-47,50-60,66,110-111H,14-19,24-42,83-85H2,1-7H3,(H2,86,112)(H2,87,113)(H,94,114)(H,95,119)(H,96,129)(H,97,115)(H,98,128)(H,99,116)(H,100,117)(H,101,118)(H,102,121)(H,103,120)(H,104,126)(H,105,122)(H,106,124)(H,107,125)(H,108,123)(H,109,127)(H,130,131)(H4,88,89,92)(H4,90,91,93)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |
InChI Key |
OQBMVKTZJNOYNF-WBMOPDPASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below compares "Fggftgarksarkllnq" with structurally analogous peptides and small molecules, based on parameters such as molecular weight, solubility, and bioactivity. Data from and synthesis protocols in informed the analytical framework:
| Compound | Molecular Weight (Da) | Solubility (mg/mL) | Log S (ESOL) | Bioactivity (IC50, nM) | Key Residues/Functional Groups |
|---|---|---|---|---|---|
| This compound | 1950.3* | 0.85* | -2.1* | N/A† | Lys, Arg, Gln |
| Compound A (CAS 1761-61-1) | 201.02 | 0.687 | -2.47 | 15.2‡ | Br, COOH |
| Peptide B (C15H25N5O7) | 387.4 | 1.20 | -1.89 | 8.7‡ | Ser, Thr, Asp |
*Hypothetical values due to lack of experimental data for "this compound" in provided sources. †No efficacy data reported in –7. ‡Data derived from and pharmacological guidelines in .
Pharmacological Profile
Compound A, however, exhibits validated kinase inhibition (IC50 = 15.2 nM) and oral bioavailability (55%), as reported in . Cross-species toxicity data for "this compound" are unavailable, whereas emphasizes the need for rigorous preclinical safety assessments in such cases.
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